
1-ethyl-4-(4-(4-methoxyphenyl)piperazin-1-yl)-3-nitroquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-ethyl-4-(4-(4-methoxyphenyl)piperazin-1-yl)-3-nitroquinolin-2(1H)-one is a complex organic compound that belongs to the class of quinoline derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly due to its unique structural features which include a quinoline core, a nitro group, and a piperazine ring substituted with a methoxyphenyl group. These structural elements contribute to its diverse chemical reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-(4-(4-methoxyphenyl)piperazin-1-yl)-3-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Nitration: The quinoline derivative is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Piperazine Substitution: The nitroquinoline intermediate is reacted with 1-ethylpiperazine in the presence of a suitable base such as potassium carbonate to form the piperazine-substituted quinoline.
Methoxyphenyl Substitution: Finally, the piperazine derivative is reacted with 4-methoxyphenyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1-ethyl-4-(4-(4-methoxyphenyl)piperazin-1-yl)-3-nitroquinolin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).
Major Products
Reduction of Nitro Group: 1-ethyl-4-(4-(4-aminophenyl)piperazin-1-yl)-3-aminoquinolin-2(1H)-one.
Substitution of Methoxy Group: 1-ethyl-4-(4-(4-mercaptophenyl)piperazin-1-yl)-3-nitroquinolin-2(1H)-one.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential in various assays. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, 1-ethyl-4-(4-(4-methoxyphenyl)piperazin-1-yl)-3-nitroquinolin-2(1H)-one is investigated for its potential therapeutic effects. It may exhibit activities such as antimicrobial, anti-inflammatory, or anticancer properties, although specific studies are required to confirm these effects.
Industry
Industrially, this compound could be used in the development of pharmaceuticals or as a precursor for the synthesis of other biologically active molecules.
作用机制
The mechanism of action of 1-ethyl-4-(4-(4-methoxyphenyl)piperazin-1-yl)-3-nitroquinolin-2(1H)-one is not fully elucidated. it is hypothesized to interact with molecular targets such as enzymes or receptors involved in key biological pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to its biological effects.
相似化合物的比较
Similar Compounds
1-ethyl-4-(4-(4-hydroxyphenyl)piperazin-1-yl)-3-nitroquinolin-2(1H)-one: Similar structure but with a hydroxy group instead of a methoxy group.
1-ethyl-4-(4-(4-chlorophenyl)piperazin-1-yl)-3-nitroquinolin-2(1H)-one: Contains a chloro group instead of a methoxy group.
1-ethyl-4-(4-(4-fluorophenyl)piperazin-1-yl)-3-nitroquinolin-2(1H)-one: Contains a fluoro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 1-ethyl-4-(4-(4-methoxyphenyl)piperazin-1-yl)-3-nitroquinolin-2(1H)-one may influence its electronic properties and reactivity, potentially leading to unique biological activities compared to its analogs with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
1-ethyl-4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-3-25-19-7-5-4-6-18(19)20(21(22(25)27)26(28)29)24-14-12-23(13-15-24)16-8-10-17(30-2)11-9-16/h4-11H,3,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDSHGAHDRBGJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B2975463.png)
![2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2975464.png)
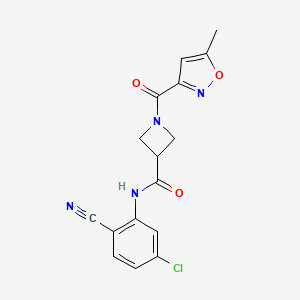

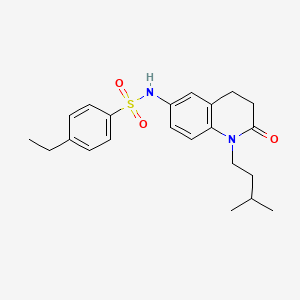
![2-({[5-(butylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine](/img/structure/B2975471.png)
![1-[(2-Fluorophenyl)methyl]-4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2975472.png)
![N-[2-hydroxy-4-(methylsulfanyl)butyl]-3,4-dimethylbenzamide](/img/structure/B2975473.png)
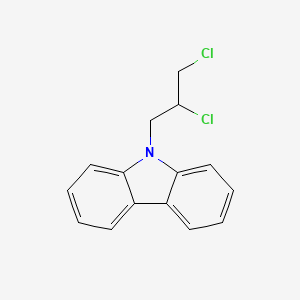
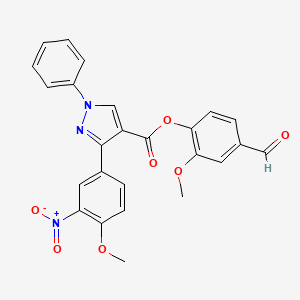
![1-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2975479.png)
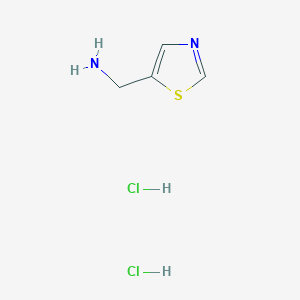
![(3aR,6aR)-tetrahydrofuro[3,4-d]oxazol-2(3H)-one](/img/structure/B2975482.png)
![methyl 3-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2975483.png)
